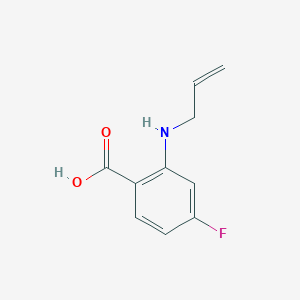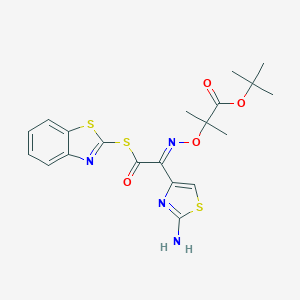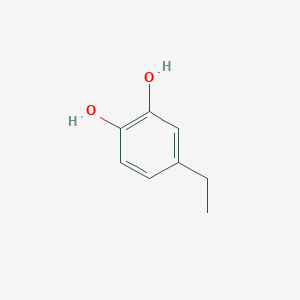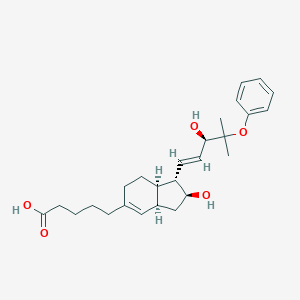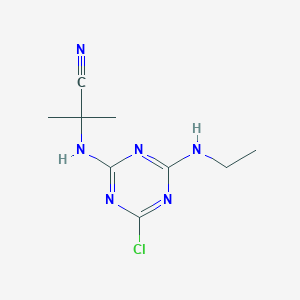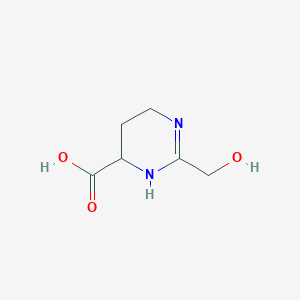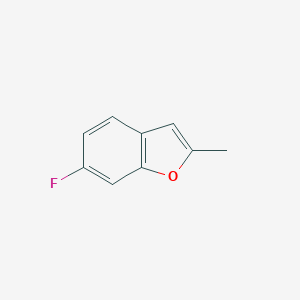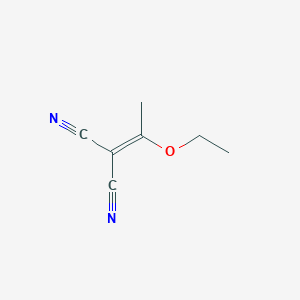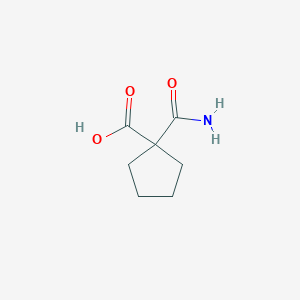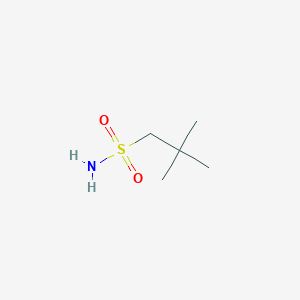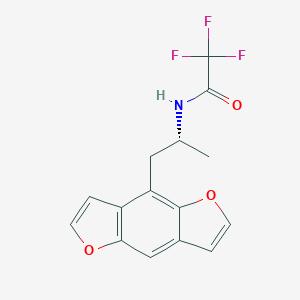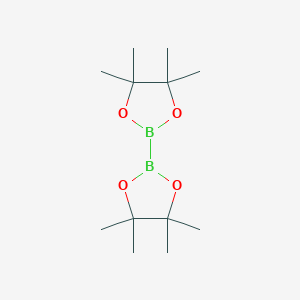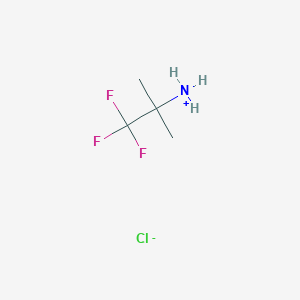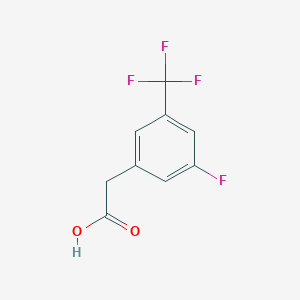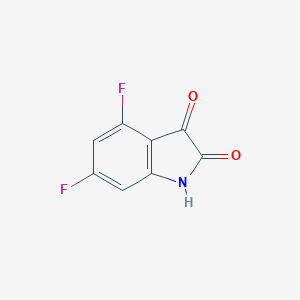
4,6-difluoro-1H-indole-2,3-dione
Overview
Description
4,6-Difluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 4,6-difluoro-1H-indole-2,3-dione involves two stages . In the first stage, the product from stage 1 (21.1 g, 105 mmol) is added to 50-60° C. hot concentrated sulfuric acid (115 ml) over 15 min. The mixture is then heated to 100° C., stirred for 30 min and, after cooling to room temperature, poured slowly onto ice (1.2 kg). The precipitated solid is filtered off, washed neutral with water, and dried over phosphorus pentoxide in a desiccator .Molecular Structure Analysis
The molecular structure of 4,6-difluoro-1H-indole-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code is 1S/C8H3F2NO2/c9-3-1-4 (10)6-5 (2-3)11-8 (13)7 (6)12/h1-2H, (H,11,12,13) and the InChI key is YIVXDNUTNIKQMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,6-Difluoro-1H-indole-2,3-dione is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.11 . The compound is very soluble, with a solubility of 2.32 mg/ml or 0.0127 mol/l according to ESOL, and 6.13 mg/ml or 0.0335 mol/l according to Ali .Scientific Research Applications
-
Pharmaceuticals
- Indole derivatives have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The results or outcomes obtained also vary widely, but in general, indole derivatives have shown promising results in various areas of pharmaceutical research .
-
Agrochemicals
-
Dyestuffs
-
Antiviral Activity
- Indole derivatives have been found to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The results or outcomes obtained also vary widely, but in general, indole derivatives have shown promising results in various areas of antiviral research .
-
Anti-inflammatory Activity
- Indole derivatives have been found to have anti-inflammatory properties . For example, chalcones of indole were found to be effective against carrageenan-induced edema in albino rats .
- The results or outcomes obtained also vary widely, but in general, indole derivatives have shown promising results in various areas of anti-inflammatory research .
-
Antimicrobial Activity
- Newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity against the Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
- The results or outcomes obtained also vary widely, but in general, indole derivatives have shown promising results in various areas of antimicrobial research .
-
Organic Electronics
- Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .
- The results or outcomes obtained also vary widely, but in general, indole derivatives have shown promising results in various areas of organic electronics .
-
Photopolymerization
-
Non-Linear Optical (NLO) Applications
Safety And Hazards
The safety information for 4,6-difluoro-1H-indole-2,3-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
4,6-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXDNUTNIKQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562625 | |
| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-difluoro-1H-indole-2,3-dione | |
CAS RN |
126674-93-9 | |
| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


